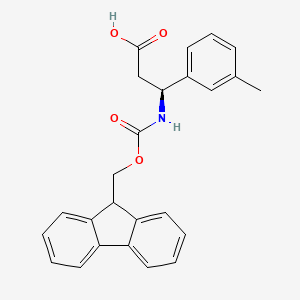

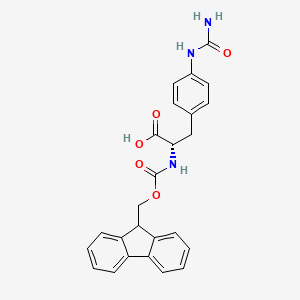

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid, commonly referred to as FMTPA, is an organic acid with a wide range of potential applications in the field of biochemistry and physiology. FMTPA is a synthetic molecule with a unique structure that allows it to interact with various proteins, enzymes, and receptors in the body. This makes it a valuable tool for scientific research, as it can be used to study the effects of different compounds on the body. FMTPA has been used in a variety of laboratory experiments, and has been found to have a number of biochemical and physiological effects.

Applications De Recherche Scientifique

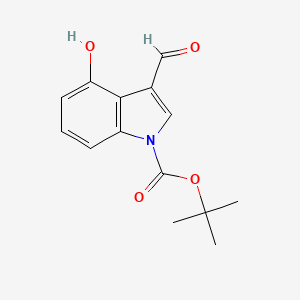

Synthesis of Complex Peptides

The compound is utilized in the synthesis of differentially protected azatryptophan derivatives, demonstrating its importance in peptide-based drug discovery. The synthesis involves a Negishi coupling, highlighting its role in producing complex peptide derivatives with potential pharmaceutical applications (Nimje et al., 2020).

Bioimaging Applications

In bioimaging, derivatives of the compound are employed as surfactants for carbon nanotubes, enabling homogeneous aqueous dispersions on-demand under physiological conditions. This application is crucial for the development of novel bioimaging tools and materials (Cousins et al., 2009).

Self-Assembled Structures

The compound's derivatives are investigated for their self-assembling properties, forming various morphologies under different conditions. These self-assembled structures have implications for the design of novel materials with potential applications in nanotechnology and materials science (Gour et al., 2021).

Analytical and Synthetic Chemistry

It serves as a precursor in the preparation of novel amino acids for solid-phase peptide synthesis, showcasing its role in expanding the toolkit for peptide chemists and enhancing the synthesis of peptides with unique properties (Šebesta & Seebach, 2003).

Molecular Packing and Crystallography

Research also focuses on the crystal structures of compounds derived from "(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid" to understand their molecular packing and interactions. Such studies are essential for the development of new materials and the pharmaceutical industry (Matviiuk et al., 2013).

Mécanisme D'action

Target of Action

It’s worth noting that this compound is often used in peptide synthesis , suggesting that its targets could be proteins or peptides that interact with this compound during the synthesis process.

Mode of Action

Given its use in peptide synthesis , it can be inferred that this compound likely interacts with its targets (proteins or peptides) by forming bonds during the synthesis process, thereby facilitating the creation of new peptide chains.

Biochemical Pathways

Considering its role in peptide synthesis , it can be speculated that this compound plays a role in the biochemical pathways related to protein synthesis and modification.

Pharmacokinetics

As a compound used in peptide synthesis , its bioavailability would likely depend on the specific context of its use, including the conditions of the synthesis process and the nature of the target proteins or peptides.

Result of Action

Given its role in peptide synthesis , the primary result of its action would likely be the formation of new peptide chains, which could then go on to perform various functions within the cell.

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and efficacy in peptide synthesis .

Propriétés

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-7-6-8-17(13-16)23(14-24(27)28)26-25(29)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIMUVCWIVIKLY-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427492 |

Source

|

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

501015-27-6 |

Source

|

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)